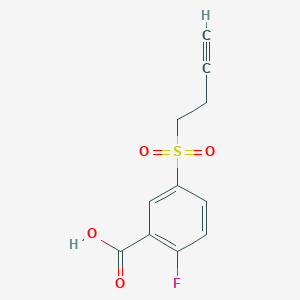

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of a fluorine atom, a sulfonyl group, and an alkyne group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the fluorine atom and the sulfonyl group. The alkyne group is then added through a series of reactions involving alkyne precursors and appropriate catalysts. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, sulfides, thiols, and various substituted derivatives of the original compound.

Applications De Recherche Scientifique

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of compounds similar to 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid as inhibitors of the NLRP3 inflammasome, a critical component in the immune response implicated in various diseases, including neurodegenerative disorders and metabolic syndromes. For instance, modifications in sulfonamide-containing compounds have been shown to enhance their inhibitory potency against NLRP3 activation, suggesting that structural features like the sulfonyl group are vital for biological activity .

Case Study:

In a study examining sulfonamide-based NLRP3 inhibitors, analogs were synthesized and tested for their ability to inhibit IL-1β release in murine macrophages. The results indicated that certain modifications retained or enhanced inhibitory potency, demonstrating the importance of specific functional groups in these compounds .

Anticancer Potential

Compounds with similar structural motifs have been investigated for their potential as anticancer agents. The ability of this compound to interact with various cancer-related targets could be explored further through structure-activity relationship (SAR) studies.

Case Study:

Research into related compounds has shown promising results in targeting estrogen receptors, which are crucial in breast cancer progression. By modifying the side chains and functional groups on benzoic acid derivatives, researchers aim to develop selective antagonists that could serve as therapeutic agents .

Anti-inflammatory Applications

The anti-inflammatory properties of sulfonamide derivatives are well-documented. The ability of such compounds to modulate inflammatory pathways makes them candidates for treating conditions characterized by chronic inflammation.

Case Study:

In one study, sulfonamide-containing compounds were evaluated for their effects on inflammatory cytokine production in vitro. The findings suggested that these compounds could effectively reduce pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Comparative Analysis of Related Compounds

Mécanisme D'action

The mechanism of action of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The sulfonyl group can interact with nucleophiles, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid: Similar structure but with a different position of the alkyne group.

5-(But-3-yn-1-ylsulfonyl)-3-fluorobenzoic acid: Similar structure but with a different position of the fluorine atom.

5-(But-3-yn-1-ylsulfonyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine

Uniqueness

The unique combination of the alkyne, sulfonyl, and fluorine groups in 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid, a compound with the CAS number 1094238-45-5, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H11F1O3S

- Molar Mass : 246.27 g/mol

-

Structural Formula :

C6H4(F)C O OHS(C≡C)

This compound features a fluorobenzoic acid moiety linked to a butyne sulfonyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways involved in cancer cell proliferation.

- Antimicrobial Properties : The sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes, leading to its antimicrobial effects.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC3) | 15 | Induction of apoptosis |

| Breast Cancer (MCF7) | 12 | Cell cycle arrest |

| Lung Cancer (A549) | 18 | Inhibition of angiogenesis |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on Antiproliferative Effects

In a study published in Nature Communications, researchers evaluated the antiproliferative effects of various compounds, including this compound. The study found that this compound significantly reduced cell viability in prostate cancer cells when tested alongside standard chemotherapeutics like cisplatin. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a potential role in combination cancer therapies .

Mechanistic Insights from Cellular Studies

Further mechanistic studies using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, which is associated with oxidative stress and subsequent cell death. This finding supports the hypothesis that the compound's action may involve ROS-mediated pathways .

Propriétés

IUPAC Name |

5-but-3-ynylsulfonyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4S/c1-2-3-6-17(15,16)8-4-5-10(12)9(7-8)11(13)14/h1,4-5,7H,3,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCXNKSINYSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.